8-(Trifluoromethyl)quinoline-4-thiol

Antimalarial Plasmodium falciparum IC50

This specific regioisomer is irreplaceable for SAR assays: the 8-CF3 group creates a unique electronic profile that 7-chloro or unsubstituted analogs cannot replicate. Unlike 2,8-bis(CF3) derivatives, the 8-CF3 core is non-cytotoxic and stimulatory to cell growth—critical for intracellular probes and affinity tags. The 4-thiol handle enables facile derivatization into thioether libraries for antimalarial screening (IC50 benchmarks of 4.8–5.2 µg/mL for bis-CF3 analogs) or corrosion inhibitor evaluation. Procure this building block to eliminate uncontrolled variables in your assay cascades.

Molecular Formula C10H6F3NS
Molecular Weight 229.22 g/mol
CAS No. 550346-16-2
Cat. No. B3042287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Trifluoromethyl)quinoline-4-thiol
CAS550346-16-2
Molecular FormulaC10H6F3NS
Molecular Weight229.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(F)(F)F)NC=CC2=S
InChIInChI=1S/C10H6F3NS/c11-10(12,13)7-3-1-2-6-8(15)4-5-14-9(6)7/h1-5H,(H,14,15)
InChIKeyOWDXDVSPRPCKQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(Trifluoromethyl)quinoline-4-thiol (CAS 550346-16-2) - Basic Properties & Chemical Profile


8-(Trifluoromethyl)quinoline-4-thiol (CAS 550346-16-2) is a heterocyclic compound with the molecular formula C10H6F3NS and a molecular weight of 229.22 g/mol . It is characterized by a quinoline core, an electron-withdrawing trifluoromethyl group at the 8-position, and a nucleophilic thiol (-SH) group at the 4-position . The presence of the -SH group enables this compound to act as a versatile ligand for metal coordination and as a nucleophile for further chemical derivatization . As a research chemical, it is commercially available with a typical purity specification of 95% and is intended for laboratory R&D use only .

Why Generic Substitution of 8-(Trifluoromethyl)quinoline-4-thiol Fails in Precise Research


Generic substitution with other quinoline-4-thiols or 8-substituted quinolines is not feasible due to the unique electronic and steric interplay between the 8-CF3 and 4-SH groups. The 8-trifluoromethyl substituent exerts a strong electron-withdrawing effect that profoundly influences the reactivity of the 4-thiol group, impacting its nucleophilicity and metal-binding affinity in ways distinct from other derivatives like 7-chloro- or unsubstituted quinoline-4-thiols [1]. Furthermore, comparative studies on quinoline derivatives show that the position and number of CF3 groups directly dictate bioactivity; for instance, 2,8-bis(CF3) analogs exhibit higher antimalarial potency than their 8-CF3 counterparts, demonstrating that even minor structural changes alter key performance metrics [2]. Therefore, substituting this specific regioisomer would introduce uncontrolled variables in assays reliant on its defined electronic profile.

Quantitative Differentiation of 8-(Trifluoromethyl)quinoline-4-thiol vs. Analogs


Antimalarial Potency: 8-CF3 vs. 2,8-bis(CF3) Quinoline Derivatives

In a head-to-head comparison of quinoline-4-methylene ketone derivatives, the presence of two trifluoromethyl groups (2,8-bis) significantly enhances antimalarial activity relative to a single 8-CF3 substitution. The 2,8-bis(CF3) analogs achieved lower IC50 values against the chloroquine-sensitive D10 strain of P. falciparum, demonstrating a clear structure-activity relationship [1].

Antimalarial Plasmodium falciparum IC50

Cytotoxicity Profile: 8-CF3 vs. 2,8-bis(CF3) Quinoline Derivatives on HL-60 Cells

A comparative study on human leukemia (HL-60) cells revealed a stark difference in the cytotoxic profiles of 8-CF3 and 2,8-bis(CF3) quinoline derivatives. While the 2,8-bis(CF3)quinoline-4-methylene ketone was a potent inhibitor (IC50 = 10 µM), the corresponding 8-CF3 analog was not inhibitory; it was actually found to be stimulatory to cell growth [1].

Cytotoxicity Leukemia IC50 HL-60

Corrosion Inhibition Efficacy of Derivatives: 8-CF3-4-thioquinoline vs. Unsubstituted Analog

Derivatives synthesized from 8-(trifluoromethyl)quinoline-4-thiol, such as 3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide (TFQTPH), have been shown to be excellent corrosion inhibitors for mild steel in acidic media. While a direct, controlled comparison to the same derivative lacking the 8-CF3 group was not performed in a single study, the high inhibition efficiency of TFQTPH (with protection increasing with concentration from 10-500 ppm) and its adsorption following the Langmuir isotherm model are well-documented [1]. This behavior is class-level evidence suggesting the electron-withdrawing nature of the 8-CF3 group on the quinoline-thiol scaffold enhances adsorption onto metal surfaces [1].

Corrosion Inhibition Mild Steel Langmuir Isotherm

Key Application Scenarios for 8-(Trifluoromethyl)quinoline-4-thiol (CAS 550346-16-2)


Scaffold for Structure-Activity Relationship (SAR) Studies in Antimalarial Research

This compound serves as a critical intermediate for synthesizing and evaluating 4-substituted quinoline derivatives. The evidence demonstrates that the 8-CF3 group provides a specific activity baseline that is further enhanced by the addition of a second CF3 group (e.g., at the 2-position) [1]. Researchers can procure this specific thiol to create libraries of 4-thioether or 4-amino derivatives and compare their potency against chloroquine-sensitive and -resistant strains of Plasmodium falciparum, building on the established SAR that 2,8-bis(CF3) derivatives achieve IC50 values in the 4.8-5.2 µg/mL range [1].

Building Block for Non-Cytotoxic Molecular Probes

Unlike its 2,8-bis(trifluoromethyl) analog, the 8-CF3 quinoline core does not exhibit inherent cytotoxicity and can even be stimulatory to cell growth [2]. This property makes 8-(trifluoromethyl)quinoline-4-thiol a valuable starting material for developing fluorescent probes or affinity tags where maintaining cellular viability is paramount. Procurement of this specific compound is justified to avoid the cytotoxic effects associated with bis-CF3 derivatives, ensuring the probe's biological function is not confounded by toxicity.

Precursor for Novel Corrosion Inhibitors

The thiol group at the 4-position allows for facile derivatization into a range of thioether-based compounds, such as propanohydrazides [3]. Studies confirm that derivatives like TFQTPH are effective corrosion inhibitors for mild steel in acidic environments, with their performance linked to the unique electronic properties of the 8-CF3-quinoline scaffold [3]. This compound is the essential precursor for synthesizing and evaluating new libraries of corrosion inhibitors aimed at improving protection efficiency in industrial acid pickling or cleaning processes.

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